molecular formula C13H23NO2 B8689031 tert-Butyl spiro[2.5]octan-6-ylcarbamate

tert-Butyl spiro[2.5]octan-6-ylcarbamate

Cat. No. B8689031
M. Wt: 225.33 g/mol
InChI Key: VULFXNPHEOFQMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl spiro[2.5]octan-6-ylcarbamate is a useful research compound. Its molecular formula is C13H23NO2 and its molecular weight is 225.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl spiro[2.5]octan-6-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl spiro[2.5]octan-6-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

tert-Butyl spiro[2.5]octan-6-ylcarbamate

Molecular Formula

C13H23NO2

Molecular Weight

225.33 g/mol

IUPAC Name

tert-butyl N-spiro[2.5]octan-6-ylcarbamate

InChI

InChI=1S/C13H23NO2/c1-12(2,3)16-11(15)14-10-4-6-13(7-5-10)8-9-13/h10H,4-9H2,1-3H3,(H,14,15)

InChI Key

VULFXNPHEOFQMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2(CC1)CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diethyl zinc (40 mL, 1 M solution in hexane) was slowly added to 300 mL of anhydrous DCM at −78° C. under nitrogen, further dimethyl iodide (15 g, 56 mmol) was added slowly. After 30 minutes, warmed to room temperature and maintained for 30 minutes, cooled with an ice-water bath. Then a solution of Compound 7-2 (2 g, 9.5 mmol) dissolved in 10 mL of methylene chloride was added and reacted overnight. To the reaction mixture was poured 100 mL of saturated aqueous solution of ammonium chloride, and liquid separated, the organic phase was extracted with ethyl acetate (100 mL) twice, the organic phases were combined and dried over anhydrous sodium sulfate. Suction filtered to remove desiccant, and rotary evaporated to remove solvents. The residue was purified by silica gel column chromatography (petroleum ether/ethyl acetate=10:1) to give Compound 7-3 as a white solid (0.8 g, 37.4% yield).
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
dimethyl iodide
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
saturated aqueous solution
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
37.4%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.